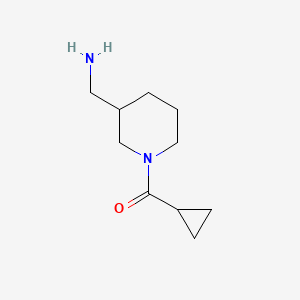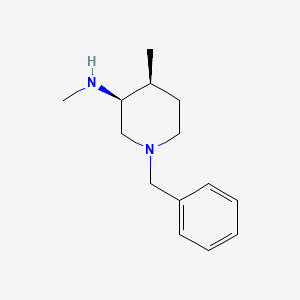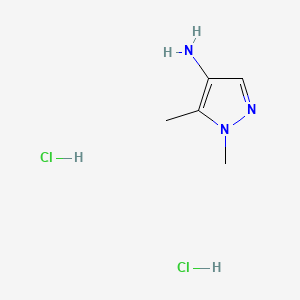![molecular formula C12H17ClN2O B1522128 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride CAS No. 1193390-49-6](/img/structure/B1522128.png)
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride
Descripción general
Descripción
“1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride” is a chemical compound with a molecular weight of 240.73 . It is used for research purposes .
Synthesis Analysis
Piperidines, the class of compounds to which this molecule belongs, are important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride” is C12H17ClN2O . The InChI code is 1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . The molecular weight is 240.73 .Aplicaciones Científicas De Investigación
Synthesis of 2-Aminoethylphenylphosphinic Acids Piperidine compounds, including those similar to 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride, have been utilized in chemical synthesis. For instance, piperidine catalyzed the reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and primary or secondary alcohols, leading to the creation of methyl phenyl(1-alkoxymethyl)vinylphosphinates. These are further processed to yield 2-aminoethylphenylphosphinic acids, demonstrating the utility of piperidine derivatives in complex chemical syntheses (H. Krawczyk, 1996).
Allosteric Modulation of the Cannabinoid CB1 Receptor Certain novel compounds, including those with a piperidine component, have been studied for their effects on the cannabinoid CB1 receptor. These compounds have been shown to exhibit allosteric modulation, indicating that piperidine derivatives can influence receptor activity, which is crucial in neuropharmacology and drug development (Martin R. Price et al., 2005).
Synthesis and Analytical Characterization of Psychoactive Arylcycloalkylamines Piperidine analogues have been synthesized and characterized for their importance in neuropharmacological research. These compounds serve as structural templates for further study, underlining the significance of piperidine derivatives in the development of psychoactive substances (J. Wallach et al., 2014).
Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones Piperidine derivatives have been incorporated in the synthesis of phenolic bis Mannich bases. These compounds, including piperidine variants, have shown cytotoxic and carbonic anhydrase enzyme inhibitory effects, suggesting their potential in anticancer drug development (C. Yamali et al., 2016).
Novel Piperidine Derivatives in Anti-Acetylcholinesterase Activity A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the role of piperidine compounds in developing treatments for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Anti-Leukemia Activity of Piperidinium Hydrochlorides Compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride have been synthesized and shown to inhibit the growth of K562 cells, suggesting potential anti-leukemia bioactivity (Dingrong Yang et al., 2009).
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15;/h3-5,8H,1-2,6-7,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWHPQEMOHLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride | |
CAS RN |
1193390-49-6 | |
| Record name | 2-Piperidinone, 1-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















